3-Bromopyrrolidine hydrochloride
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Overview
Description
3-Bromopyrrolidine hydrochloride is a chemical compound with the molecular formula C4H8BrN·HCl. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine alkaloids, a class of compounds to which 3-bromopyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets and exhibit a wide range of pharmacological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence several important biological pathways, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological pathways .
Result of Action
Given the diverse range of activities exhibited by pyrrolidine alkaloids, it’s likely that the effects of this compound at the molecular and cellular level are complex and multifaceted .
Biochemical Analysis
Biochemical Properties
Pyrrolidine alkaloids, a class of compounds to which 3-Bromopyrrolidine hydrochloride belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Cellular Effects
Compounds similar to this compound, such as 3-Bromopyruvate, have been shown to induce cell death in cancer cells by inhibiting Hexokinase II activity, thereby suppressing the production of ATP .
Molecular Mechanism
It is known that brominated compounds can interact with biomolecules through halogen bonding, which could potentially influence enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the dosage of a compound can significantly influence its effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine alkaloids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that the transport and distribution of a compound can significantly influence its localization or accumulation .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyrrolidine hydrochloride typically involves the bromination of pyrrolidine. One common method is the reaction of pyrrolidine with bromine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyrrolidones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidones and other oxidized derivatives.
Reduction: Pyrrolidine.
Scientific Research Applications
3-Bromopyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes
Comparison with Similar Compounds
3-Chloropyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-Bromopyrrolidine hydrochloride: Bromine atom at the 2-position instead of the 3-position.
Pyrrolidine hydrochloride: Lacks the bromine atom, making it less reactive in certain chemical reactions
Uniqueness: 3-Bromopyrrolidine hydrochloride is unique due to its specific bromination at the 3-position, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-bromopyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYGRPMTUNGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952748-39-9 |
Source
|
Record name | 3-bromopyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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